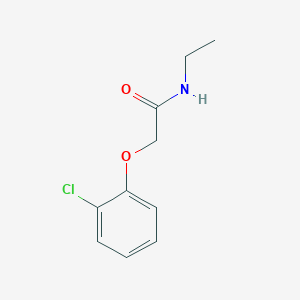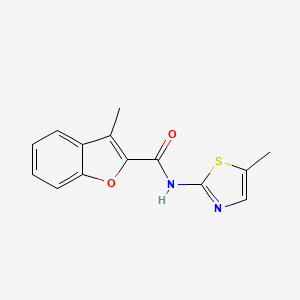![molecular formula C17H16ClN3O3 B5767697 4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, commonly known as ACBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACBC belongs to the family of benzamide derivatives, which are known for their pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
科学的研究の応用
ACBC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Additionally, ACBC has been shown to possess antitumor activity in vitro and in vivo. These findings suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, pain, and cancer.
作用機序
The exact mechanism of action of ACBC is not fully understood. However, it has been suggested that ACBC may exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. ACBC has been reported to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. Additionally, ACBC has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACBC has been shown to exhibit several biochemical and physiological effects. In animal studies, ACBC has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain. Additionally, ACBC has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activity of COX-2. These effects suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, and pain.
実験室実験の利点と制限
ACBC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for the production of large quantities for research purposes. Additionally, ACBC has been shown to exhibit potent pharmacological effects in animal models, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action of ACBC is not fully understood, which may hinder the development of ACBC as a therapeutic agent.
将来の方向性
There are several future directions for the research on ACBC. One direction is to investigate the potential therapeutic applications of ACBC in other diseases, such as anxiety, depression, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ACBC and its pharmacokinetic properties. Furthermore, the development of analogs of ACBC may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of ACBC involves the reaction of 4-amino-N-(4-chlorophenyl)benzamide with acetic anhydride, followed by the reaction of the resulting product with 2-chloroacetamide. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by several researchers to obtain ACBC for their studies.
特性
IUPAC Name |
4-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-12(4-6-13)17(24)21-16-8-7-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWAVRZABWBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5230755 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

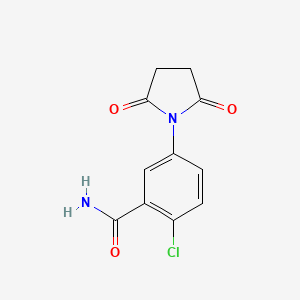
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
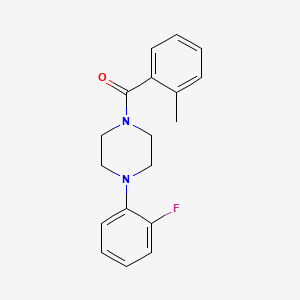
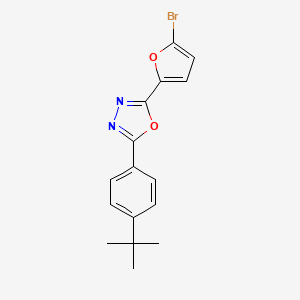
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
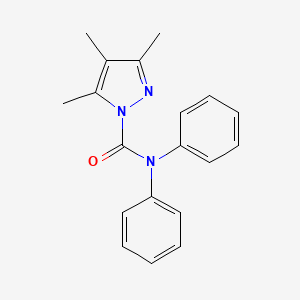
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)
